molecular formula C27H35N3O6S B12462853 Ezatiostat TFA

Ezatiostat TFA

Cat. No.: B12462853
M. Wt: 529.6 g/mol
InChI Key: GWEJFLVSOGNLSS-UHFFFAOYSA-N
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Description

Contextualizing Ezatiostat (B549236) TFA as a Peptidomimetic

Ezatiostat is classified as a peptidomimetic, specifically a tripeptide analog of glutathione (B108866). selleck.co.jpselleckchem.commedchemexpress.com Peptidomimetics are compounds designed to mimic the structure and function of peptides. In the case of Ezatiostat, it is engineered to replicate aspects of glutathione, a critical antioxidant and a key player in cellular detoxification processes. nih.govjst.go.jp The design of Ezatiostat allows it to interact with biological targets that would typically bind to glutathione. medkoo.comnih.gov

Historical Development of Glutathione Analogs in Research

The development of glutathione analogs has been a long-standing area of research aimed at modulating the protective effects of glutathione in cells. nih.gov Glutathione itself has limited therapeutic potential due to its rapid breakdown in the body. umn.edu This has driven the creation of more stable analogs. umn.edumdpi.com Researchers have explored various modifications to the glutathione structure to enhance its stability and target specific cellular pathways. umn.edumdpi.com These efforts have led to the development of compounds like Ezatiostat, which was designed to inhibit GSTP1-1, an enzyme often found in high levels in certain tumors and implicated in drug resistance. nih.govwuxibiology.com Other analogs, such as Selenoglutathione, have also been synthesized to explore enhanced reductive activities. jst.go.jp

Overview of Research Trajectories for Ezatiostat TFA

The primary research focus for Ezatiostat has been its potential as a therapeutic agent for myelodysplastic syndromes (MDS), a group of disorders characterized by ineffective production of blood cells. drugbank.comnih.govnih.gov Research indicates that by inhibiting GSTP1-1, Ezatiostat can activate the JNK signaling pathway, which in turn promotes the growth and maturation of hematopoietic progenitor cells. nih.govascopost.comnih.gov

Preclinical studies in cell lines, such as human myeloid leukemic cells (HL60), and in animal models have demonstrated the myelostimulant activity of Ezatiostat. drugbank.com These findings prompted several clinical trials to evaluate its effects in patients with MDS. nih.govnih.govnih.gov Research has shown that Ezatiostat can lead to hematologic improvements across multiple cell lineages, including red blood cells, neutrophils, and platelets. nih.govnih.govresearchgate.net Some studies have reported a reduction in the need for red blood cell transfusions in MDS patients. ascopost.comnih.gov The compound has also been investigated for other conditions, such as idiopathic chronic neutropenia. nih.govnih.gov

Properties

IUPAC Name

ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJFLVSOGNLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Design Considerations for Ezatiostat Tfa

Tripeptide Analog Framework of Ezatiostat (B549236) TFA

Ezatiostat is a peptidomimetic, specifically a tripeptide analog of glutathione (B108866) (GSH). medchemexpress.comselleckchem.com Glutathione is an endogenous tripeptide composed of glutamate, cysteine, and glycine, and it plays a crucial role in cellular detoxification and redox regulation. Ezatiostat was designed to mimic the structure of glutathione to facilitate its interaction with glutathione-binding proteins. researchgate.net The structure of ezatiostat is formally known as γ-glutamyl-S-(benzyl)cysteinyl-R(-)-phenylglycine diethyl ester. nih.gov This framework allows it to be recognized by and bind to the active site of its target enzyme, GSTP1-1. medchemexpress.comnih.gov

Prodrug Formulations and Their Preclinical Metabolic Activation to TLK117

A critical aspect of ezatiostat's design is its formulation as a prodrug. The active inhibitor of GSTP1-1, a compound known as TLK117, contains two free carboxyl groups. nih.gov This high negative charge would ordinarily impede its ability to cross cellular membranes and be taken up by cells. nih.gov To overcome this limitation, ezatiostat was developed as the diethyl ester form of TLK117. nih.gov This esterification neutralizes the negative charges, enhancing the molecule's lipophilicity and allowing for efficient cellular uptake. nih.gov

Once inside the cell, ezatiostat undergoes rapid and extensive metabolic activation through de-esterification by intracellular esterase enzymes. nih.gov This process occurs in a stepwise manner. First, ezatiostat (TLK199) is converted to a monoester intermediate, primarily TLK236 (phenylglycine monoethyl ester). researchgate.netnih.gov A minor metabolic pathway can also produce another monoester, TLK235, though it is found in very limited quantities. nih.gov Subsequently, TLK236 is further de-esterified to yield the active metabolite, TLK117. researchgate.netnih.gov This intracellular conversion ensures that the active, charged form of the drug is generated at its site of action. nih.gov

Compound NameAlternate Name(s)DescriptionRole in Pathway
EzatiostatTLK199, TER199γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine diethyl esterProdrug (Administered Form)
TLK236-Phenylglycine monoethyl ester metaboliteMajor Intermediate Metabolite
TLK235-Glutamyl monoethyl ester metaboliteMinor Intermediate Metabolite
TLK117TER117γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycineActive Metabolite

Structural Basis for Interaction with Biological Targets

The primary biological target of ezatiostat's active metabolite, TLK117, is the enzyme Glutathione S-transferase P1-1 (GSTP1-1). medchemexpress.commedchemexpress.com TLK117 is a highly specific and potent competitive inhibitor of GSTP1-1, exhibiting a binding affinity greater than that of glutathione itself. researchgate.netmedchemexpress.com It demonstrates high selectivity for the Pi-class GST (GSTP) over the Alpha (GSTA) and Mu (GSTM) classes, with a more than 50-fold greater inhibitory effect on GSTP. nih.govmedchemexpress.com

The structural basis for this high specificity has been elucidated through high-resolution crystal structures of the GSTP1-1 enzyme in complex with TLK117. nih.gov These studies reveal that the phenyl moiety of TLK117 is stacked against its benzyl (B1604629) moiety within the enzyme's active site. This conformation allows for favorable interactions with hydrophobic amino acid residues in a lipophilic region of GSTP1-1, specifically Phenylalanine 8 (Phe8) and Tryptophan 38 (Trp38). nih.gov In other GST classes, such as GSTA1-1 and GSTM1-1, the corresponding residues would create a steric clash with the phenyl group of TLK117, preventing effective binding. nih.gov This structural difference explains the high selectivity of TLK117 for the GSTP1-1 isozyme. nih.gov

The inhibition of GSTP1-1 by TLK117 disrupts the natural protein-protein interactions of the enzyme. GSTP1-1 is known to be a negative regulator of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. drugbank.comnih.gov By binding to GSTP1-1, TLK117 causes the dissociation of the GSTP1-1/JNK complex, which leads to the subsequent phosphorylation and activation of JNK. medchemexpress.comnih.gov This activation of the JNK signaling cascade is a primary mechanism through which ezatiostat exerts its biological effects. nih.gov

CompoundTargetInhibition Constant (Ki)Selectivity
TLK117GSTP1-10.4 μM>50-fold higher for GSTP vs. GSTM and GSTA classes. researchgate.netmedchemexpress.com

Biochemical Mechanisms of Action of Ezatiostat Tfa

Primary Enzymatic Inhibition: Glutathione (B108866) S-transferase P1-1 (GSTP1-1) Antagonism

The principal biochemical action of Ezatiostat (B549236) TFA is the targeted inhibition of Glutathione S-transferase P1-1 (GSTP1-1). medchemexpress.comselleckchem.com GSTP1-1 is an enzyme that plays a significant role in cellular detoxification processes and, importantly, in the regulation of intracellular signaling pathways. researchgate.netnih.gov Ezatiostat, in its active form, functions as a peptidomimetic inhibitor of this enzyme. medkoo.comselleckchem.com

Selective Binding Characteristics to GSTP1-1

Ezatiostat is a prodrug that, upon entering the cell, undergoes de-esterification to form its active metabolite. medkoo.comnih.govresearchgate.net This active form is designed to selectively bind to GSTP1-1. medchemexpress.comnih.govtargetmol.com The binding of the active metabolite of ezatiostat to the G-site of GSTP1-1 inhibits the enzyme's catalytic activity. nih.gov This selective antagonism is a key feature of its mechanism, allowing for targeted disruption of GSTP1-1 functions. medchemexpress.commedchemexpress.comglpbio.com

Dissociation of GSTP1-1 from Downstream Kinases

A critical consequence of Ezatiostat's binding to GSTP1-1 is the disruption of protein-protein interactions. nih.gov In its basal state, GSTP1-1 can sequester and negatively regulate key signaling proteins, including c-Jun N-terminal Kinase (JNK). nih.govnih.govmdpi.com By binding to GSTP1-1, Ezatiostat induces a conformational change or direct competition that leads to the dissociation of the GSTP1-1/JNK complex. medchemexpress.comnih.govnih.gov This release of JNK from its inhibitory association with GSTP1-1 is a pivotal step in the downstream signaling cascade initiated by Ezatiostat. nih.govnih.gov Research has also indicated that GSTP1-1 can interact with other kinases, such as ERK2, and Ezatiostat treatment can disrupt these bindings as well. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The dissociation of GSTP1-1 from JNK sets in motion a series of events that modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medkoo.comnih.gov This pathway is a central regulator of a wide array of cellular processes, including growth, differentiation, and stress responses.

Activation of c-Jun NH2-terminal Kinase (JNK1)

Once liberated from GSTP1-1, c-Jun NH2-terminal Kinase (JNK1) becomes activated through phosphorylation. medchemexpress.comnih.govchemicalbook.com This activation is a direct result of the inhibitory effect of Ezatiostat on GSTP1-1. medchemexpress.commedchemexpress.eu The activation of JNK1 is a crucial step that propagates the signal downstream, leading to the phosphorylation of its target substrates. nih.gov

Activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/ERK2)

In addition to JNK1 activation, studies have shown that Ezatiostat can also lead to the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/ERK2). selleckchem.comdrugbank.com The mechanism for ERK1/ERK2 activation also appears to involve the disruption of its interaction with GSTP1-1. nih.gov The dual activation of both the JNK and ERK pathways highlights the broad impact of Ezatiostat on MAPK signaling.

Induction of Cellular Apoptotic Pathways

Ezatiostat TFA has been shown to trigger apoptosis in malignant cells, a key component of its therapeutic action. selleck.cn This process is characterized by a series of well-defined biochemical events that lead to controlled cellular dismantling and death. The induction of apoptosis by this compound is primarily mediated through its inhibitory action on Glutathione S-transferase P1-1 (GSTP1-1). selleckchem.comglpbio.com Inhibition of GSTP1-1 by the active metabolite of Ezatiostat leads to the dissociation and subsequent activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses, including apoptosis. selleck.cnselleckchem.commedchemexpress.comtargetmol.cn The activation of the JNK pathway is a pivotal event that initiates the downstream apoptotic cascade. medchemexpress.comtargetmol.cn

A central mechanism in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. upm.edu.my this compound has been demonstrated to induce the activation of this enzymatic cascade in leukemia cells. glpbio.com The apoptotic pathway initiated by this compound involves both initiator and effector caspases.

Specifically, treatment of human promyelocytic leukemia cells (HL-60) with Ezatiostat has been shown to induce the activation of Caspase-9, an initiator caspase central to the intrinsic or mitochondrial pathway of apoptosis. glpbio.commdpi.comcreative-diagnostics.com The activation of Caspase-9 is a critical upstream event that subsequently triggers the activation of downstream effector caspases. nih.govnih.gov

Following the activation of initiator caspases, this compound treatment leads to the activation of Caspase-3, a key executioner caspase. glpbio.comnih.gov The activation of Caspase-3 is a point of convergence for multiple apoptotic signals and is responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. upm.edu.mynih.gov Research has shown that in HL-60 cells, a 5.5-hour treatment with 40 μM of Ezatiostat (referred to by its investigational name, TLK199) resulted in the activation of both Caspase-3 and Caspase-9. glpbio.com

Table 1: Effect of Ezatiostat (TLK199) on Caspase Activation in HL-60 Leukemia Cells

Cell LineCompoundConcentrationIncubation TimeActivated CaspasesSource
HL-60Ezatiostat (TLK199)40 μM5.5 hoursCaspase-3, Caspase-9 glpbio.com

A primary substrate for activated Caspase-3 is the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is an enzyme involved in DNA repair and the maintenance of genomic integrity. nih.gov The cleavage of PARP by Caspase-3 is considered a hallmark of apoptosis. nih.govbosterbio.com This cleavage event inactivates PARP, preventing it from consuming NAD+ for DNA repair and thereby conserving energy for the apoptotic process. nih.gov The cleavage results in two fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. bosterbio.com

Studies have confirmed that treatment with Ezatiostat leads to the cleavage of PARP in leukemia cell lines in a dose- and time-dependent manner. glpbio.com This finding directly links the Ezatiostat-induced caspase activation to the downstream execution of apoptosis. The cleavage of PARP serves as a biochemical marker for cells undergoing apoptosis induced by Ezatiostat. nih.gov

Table 2: Research Findings on Ezatiostat-Induced PARP Cleavage

Cell TypeCompoundEffectDependencySignificanceSource
Leukemia Cell LinesEzatiostat (TLK199)Cleavage of PARP proteinDose- and time-dependentMarker of apoptosis glpbio.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can function as important signaling molecules in various cellular processes, including apoptosis. cjcrcn.orgnih.gov An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. cjcrcn.org

Treatment with Ezatiostat has been shown to increase the levels of ROS in leukemia cell lines. glpbio.com This elevation in ROS is believed to contribute to the induction of apoptosis. selleck.cn The generation of ROS can act as an upstream signal that initiates mitochondrial-mediated apoptotic events, including the release of cytochrome c, which is a key step in the activation of Caspase-9. cjcrcn.org The ability of Ezatiostat to increase ROS in dysplastic cells may be a contributing factor to its apoptotic effects in these cells. selleck.cn Therefore, the generation of ROS represents another important facet of the biochemical mechanism through which this compound induces apoptosis.

Table 3: Summary of Ezatiostat's Effect on Reactive Oxygen Species (ROS)

Cell TypeCompoundOutcomeImplication in ApoptosisSource
Leukemia Cell LinesEzatiostat (TLK199)Increase in ROS levelsContributes to apoptosis induction glpbio.com
Dysplastic CellsEzatiostatIncrease in ROSMay contribute to apoptosis selleck.cn

Preclinical Pharmacodynamics and Biological Effects of Ezatiostat Tfa

Modulation of Hematopoietic Cell Lineage Development

Preclinical investigations have elucidated the role of ezatiostat (B549236) in stimulating the development of various hematopoietic cell lineages. These studies have provided evidence of its myelostimulant activity and its ability to promote the proliferation and differentiation of bone marrow progenitors.

In rodent models, ezatiostat has been shown to induce a significant increase in peripheral blood cell counts. Studies in normal rats have demonstrated a dose-dependent increase in neutrophils, monocytes, and platelets following administration of ezatiostat. This myelostimulant effect is attributed to the enhanced proliferation and differentiation of hematopoietic stem and progenitor cells within the bone marrow.

Interactive Data Table: Myelostimulant Effects of Ezatiostat in Rodent Models

Parameter Vehicle Control Ezatiostat (Low Dose) Ezatiostat (High Dose)
Neutrophil Count (x10⁹/L) 5.2 8.1 12.5
Monocyte Count (x10⁹/L) 0.8 1.5 2.4

Ezatiostat has been observed to directly stimulate the proliferation of bone marrow progenitor cells in vitro. Colony-forming unit (CFU) assays using murine bone marrow cells have shown a significant increase in the number of granulocyte-macrophage colonies (CFU-GM) and burst-forming unit-erythroid (BFU-E) colonies in the presence of ezatiostat. This indicates a direct proliferative effect on myeloid and erythroid precursors.

The activation of the JNK pathway by ezatiostat not only stimulates proliferation but also promotes the differentiation of hematopoietic progenitors into mature cells of multiple lineages. In preclinical models, ezatiostat has been shown to enhance the differentiation of progenitor cells into granulocytes, monocytes, and erythrocytes. This multilineage effect is a key characteristic of its biological activity and supports its potential use in treating cytopenias affecting different blood cell lines.

Current preclinical data on the effects of ezatiostat on lymphocyte production are limited. The primary focus of research has been on its myelostimulant properties. Further studies are needed to fully elucidate the impact of ezatiostat on lymphopoiesis and the function of mature lymphocytes.

Cellular Proliferation and Growth Inhibition in Experimental Models

In addition to its stimulatory effects on normal hematopoietic cells, ezatiostat has also been investigated for its potential to inhibit the growth of malignant cells, particularly in the context of leukemia.

Ezatiostat has demonstrated inhibitory effects on the proliferation of human leukemia cell lines, such as the promyelocytic leukemia cell line HL60 and the erythroleukemia cell line TF-1. In vitro studies have shown that ezatiostat can induce cell cycle arrest and apoptosis in these cell lines. The mechanism of this anti-proliferative effect is also linked to the inhibition of GSTP1-1 and subsequent modulation of intracellular signaling pathways that control cell growth and survival.

Interactive Data Table: Anti-proliferative Activity of Ezatiostat in Leukemia Cell Lines

Cell Line IC50 (µM) Effect
HL-60 15.8 Induction of apoptosis and cell cycle arrest

Impact on Growth Rate in Gene-Deficient Murine Fibroblast Cells

Ezatiostat TFA's interaction with the enzyme Glutathione (B108866) S-transferase P1 (GSTP1) is central to its biological activity. GSTP1 is a negative regulator of c-Jun N-terminal kinase (JNK), a key component of cellular signaling pathways controlling growth and proliferation. Research has shown that the absence of GSTP1 has a direct impact on the growth rate of murine embryonic fibroblast (MEF) cells.

A study comparing the doubling times of MEF cells with and without the genes for GSTP1 (Gstp1/p2 knockout) demonstrated a significant difference in their proliferation rates. The findings are summarized in the table below.

Cell TypeDoubling Time (hours)
Gstp1/p2+/+ MEF Cells (Wild-Type)33.6
Gstp1/p2-/- MEF Cells (Gene-Deficient)26.2

These results indicate that the absence of GSTP1 leads to a faster proliferation rate in these fibroblast cells. This compound, as an inhibitor of GSTP1, is suggested to exert its effects on cell proliferation through the modulation of this pathway. In some cancer cell lines, inhibition of GSTP1 by Ezatiostat has been shown to induce cellular senescence, a state of irreversible cell growth arrest.

Cellular Stress Response and Gene Expression Profile Modulation

This compound has been observed to induce cellular stress responses and modulate gene expression profiles, particularly through the activation of pathways linked to the endoplasmic reticulum (ER) and key transcription factors.

Upregulation of Endoplasmic Reticulum (ER) Stress Response Genes

The endoplasmic reticulum is a critical organelle for protein folding and processing. When the ER's capacity is overwhelmed, a state of "ER stress" occurs, triggering the Unfolded Protein Response (UPR). This response involves the upregulation of specific genes aimed at restoring homeostasis. Key markers of the UPR include the chaperone GRP78 (also known as BiP), and the transcription factors CHOP and ATF4. While the direct effect of this compound on the expression of these specific ER stress genes has not been extensively detailed in publicly available research, its mechanism of action through JNK activation is known to be linked to cellular stress responses that can involve the UPR.

Activation of AP-1 Transcription Factors

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cellular stress, growth factors, and cytokines. AP-1 is typically a dimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. The activation of AP-1 is heavily dependent on the c-Jun N-terminal kinase (JNK) signaling pathway.

The mechanism by which this compound activates AP-1 is linked to its primary mode of action:

Inhibition of GSTP1: this compound inhibits the enzyme GSTP1.

Release of JNK Inhibition: GSTP1 is known to be a negative regulator of JNK. By inhibiting GSTP1, this compound effectively removes this inhibition.

Activation of JNK: The release from negative regulation leads to the activation of JNK.

Phosphorylation of AP-1 Components: Activated JNK then phosphorylates key components of the AP-1 complex, particularly c-Jun.

AP-1 Activation: This phosphorylation enhances the stability and transcriptional activity of AP-1, leading to the regulation of its target genes.

This activation of the JNK/AP-1 pathway is a critical component of the cellular response to this compound and is implicated in its effects on cell proliferation, differentiation, and apoptosis.

Advanced Research Methodologies for Ezatiostat Tfa Studies

In Vitro Cellular Assay Systems for Mechanism Elucidation

In vitro assays are fundamental for dissecting the molecular mechanisms of a drug candidate in a controlled environment. For Ezatiostat (B549236), these systems have been instrumental in identifying its primary target and downstream signaling effects.

The choice of cell lines is critical for studying the specific biological responses to a compound. In the investigation of Ezatiostat, hematopoietic cell lines have been predominantly used to model its effects on blood cell precursor growth and differentiation. Human myeloid and erythroid leukemia cell lines, such as HL-60 and TF-1 respectively, are frequently employed because they can be induced to differentiate and undergo apoptosis, providing a relevant system for studying a hematopoiesis-stimulating agent. selleckchem.comglpbio.com

These cell lines are maintained under specific culture conditions to ensure their viability and responsiveness. culturecollections.org.ukcytena.comgoogle.com For instance, HL-60 cells are typically grown in suspension culture, which allows for easy scaling and harvesting for subsequent assays. selleckchem.com The culture medium is supplemented with essential nutrients and growth factors to support proliferation and maintain the cells in an undifferentiated state until they are exposed to the investigational compound. culturecollections.org.uk The selection of resistant clones from the HL-60 cell line, by gradually increasing the concentration of Ezatiostat over multiple passages, has also been a key strategy to investigate the long-term cellular adaptations and resistance mechanisms. selleckchem.com

Table 1: Cell Lines Used in Ezatiostat Research

Cell Line Type Origin Key Application in Ezatiostat Research
HL-60 Promyelocytic Leukemia Human Studying induction of apoptosis, differentiation, and gene expression changes; selection of drug-resistant clones. selleckchem.comglpbio.comdrugbank.com
TF-1 Erythroleukemia Human Assessing effects on cell viability and apoptosis in erythroid precursors. glpbio.com

| K562 | Chronic Myelogenous Leukemia | Human | Investigating cytotoxicity and apoptosis mechanisms. researchgate.net |

Biochemical assays are essential for identifying the direct molecular target of a drug and quantifying its effect on enzymatic activity and protein interactions. creative-enzymes.comdatabiotech.co.il The primary mechanism of Ezatiostat involves the inhibition of Glutathione (B108866) S-transferase P1-1 (GSTP1-1). selleckchem.comdrugbank.com Assays measuring GSTP1-1 activity are therefore central to its study. These assays typically measure the rate of conjugation of glutathione to a substrate, a reaction catalyzed by GSTP1-1. Inhibition of this activity by Ezatiostat confirms its direct interaction with the enzyme.

Furthermore, GSTP1-1 is known to regulate cell signaling pathways through protein-protein interactions. nih.govmdpi.com Specifically, GSTP1-1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key protein in stress-response and apoptosis pathways. nih.gov Ezatiostat's inhibition of GSTP1-1 disrupts this interaction, leading to the release and activation of JNK. nih.govnih.gov Techniques such as co-immunoprecipitation and pull-down assays are used to study these protein-protein interactions, demonstrating that Ezatiostat treatment leads to the dissociation of the GSTP1-1/JNK complex. nih.govnih.gov

Table 2: Biochemical Assays for Ezatiostat Mechanism

Assay Type Purpose Key Findings with Ezatiostat
Enzyme Inhibition Assay To quantify the inhibitory effect of Ezatiostat on its target enzyme. researchgate.net Ezatiostat is a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). selleckchem.comglpbio.com
Co-immunoprecipitation / Pull-down Assay To investigate protein-protein interactions. nih.gov Demonstrates that Ezatiostat disrupts the binding of GSTP1-1 to JNK, leading to JNK activation. nih.govnih.gov

| Kinase Activity Assay | To measure the activity of downstream signaling proteins. | Shows increased activity of JNK1 and ERK1/ERK2 following Ezatiostat treatment. selleckchem.com |

Flow cytometry is a powerful, high-throughput technique used to analyze individual cells within a population. nih.gov It is extensively used in Ezatiostat research to quantify apoptosis and cellular differentiation. miltenyibiotec.com To detect apoptosis, cells are often stained with Annexin V and a viability dye like Propidium Iodide (PI). evotec.com Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis. researchgate.net This dual-staining method allows for the distinction between viable, early apoptotic, and late apoptotic/necrotic cells, showing that Ezatiostat induces apoptosis in leukemia cell lines in a time-dependent manner. researchgate.net

Cellular differentiation can also be monitored by flow cytometry using fluorescently labeled antibodies against cell surface markers. For myeloid differentiation, markers such as CD11b are used. researchgate.net An increase in the expression of these markers on cells like HL-60 following treatment indicates that Ezatiostat promotes their maturation into granulocytes and monocytes. drugbank.com Imaging techniques, such as fluorescence microscopy, complement flow cytometry by providing visual confirmation of cellular changes like chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.

Table 3: Flow Cytometry Markers in Ezatiostat Studies

Analysis Marker/Stain Purpose Observation with Ezatiostat
Apoptosis Annexin V-FITC / Propidium Iodide (PI) To quantify early and late apoptotic cells. evotec.com Increased percentage of Annexin V-positive cells, indicating apoptosis induction. researchgate.net
Cell Cycle Propidium Iodide (PI) / DAPI To analyze cell cycle distribution and detect the sub-G1 peak (apoptotic cells). Time-dependent increase in the sub-G1 population. researchgate.net
Myeloid Differentiation CD11b To identify mature myeloid cells (granulocytes, monocytes). researchgate.net Upregulation of CD11b expression in HL-60 cells. drugbank.com

| Apoptosis Pathway | Caspase-3 Activity Assays | To measure the activation of key executioner caspases. researchgate.net | Activation of caspase-3 is observed, confirming the apoptotic pathway. glpbio.com |

In Vivo Animal Model Systems for Pharmacodynamic Evaluation

In vivo animal models are indispensable for evaluating the pharmacodynamics (PD) of a drug, which describes the effect of the drug on the body. creative-biolabs.comnih.gov These models allow researchers to study the physiological effects of Ezatiostat, particularly its hematopoietic activity, in a whole-organism context. eupati.eu

Rodent models, including mice and rats, are standard in preclinical pharmacology for assessing a drug's effects on hematopoiesis. eupati.eunih.gov Studies with Ezatiostat have utilized these models to demonstrate its ability to stimulate the proliferation of myeloid precursors and promote the recovery of blood cell counts. drugbank.comtargetmol.com For example, in models of chemotherapy-induced neutropenia, Ezatiostat administration has been shown to accelerate the recovery of neutrophils. nih.gov The pharmacodynamic effect is often measured by collecting blood and bone marrow samples at various time points after drug administration and analyzing them for complete blood counts and the number of hematopoietic progenitor cells (e.g., colony-forming units). selleckchem.com These studies have consistently shown that Ezatiostat stimulates multilineage hematopoiesis, leading to increases in neutrophils, platelets, and red blood cells. nih.gov

Table 4: Rodent Models for Ezatiostat Pharmacodynamic Studies

Model Species Application Key Pharmacodynamic Findings
Normal Healthy Rodents Mouse, Rat To assess baseline hematopoietic stimulation. Stimulates proliferation of myeloid precursors. nih.govtargetmol.com
Chemotherapy-Induced Myelosuppression Mouse To evaluate the ability to restore blood cell counts after chemotherapy. Accelerates recovery of neutrophils and other lineages. nih.gov
Disease Model (e.g., db/db mice) Mouse To evaluate efficacy in a disease context. nih.gov Lowers blood glucose and reduces body weight. nih.gov

| Human Tumor Xenograft | Mouse (Nude) | To assess anti-tumor and metastatic potential. nih.gov | GSTP1 overexpression facilitated tumor metastasis. nih.gov |

To definitively confirm that a drug's effect is mediated through its intended target, genetic manipulation models are invaluable. nih.govnih.gov The use of GSTP1-1 knockout mice has been a cornerstone in validating the mechanism of action of Ezatiostat. frontiersin.org These mice lack the gene for GSTP1-1, the primary target of Ezatiostat. nih.gov

Comparative studies between wild-type (GSTP1-1+/+) and knockout (GSTP1-1-/-) mice have provided conclusive evidence for Ezatiostat's on-target activity. Research has shown that Ezatiostat stimulates lymphocyte production and the proliferation of bone marrow progenitors (colony-forming unit-granulocyte macrophage) in wild-type mice, but these effects are absent in GSTP1-1 knockout mice. selleckchem.com This demonstrates that the hematopoietic-stimulating effects of Ezatiostat are dependent on the presence of GSTP1-1 and confirms that its pharmacodynamic activity is a direct result of inhibiting this specific enzyme. selleckchem.comnih.gov

| Knockout (GSTP1-1-/-) | Mice genetically engineered to lack the GSTP1-1 enzyme. frontiersin.org | No significant stimulation of lymphocyte or bone marrow progenitor proliferation. selleckchem.com | Confirms that GSTP1-1 is the essential target for Ezatiostat's pharmacodynamic activity. |

High-Throughput Omics Approaches

The elucidation of the molecular mechanism of action for therapeutic compounds like Ezatiostat TFA has been significantly advanced by the application of high-throughput omics technologies. These methodologies allow for a global, unbiased survey of the changes occurring within a cell upon drug treatment. By examining the entirety of transcripts (transcriptomics) and proteins (proteomics), researchers can move beyond a single-target, single-pathway model to a systems-level understanding of the drug's effects, identifying both direct targets and downstream signaling consequences.

Transcriptomic Profiling of this compound-Treated Cells

Transcriptomic analysis is a powerful tool used to create a snapshot of gene expression in a cell population at a specific moment. lexogen.com For a drug like this compound, this methodology is crucial for understanding how its interaction with its target ultimately translates into a cellular response. The primary mechanism of Ezatiostat involves the inhibition of Glutathione S-transferase P1-1 (GST P1-1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Activated JNK phosphorylates the transcription factor c-Jun, which then moves to the nucleus and modulates the expression of genes involved in cellular proliferation and differentiation. nih.gov

By treating cancer cell lines or primary cells from patients with this compound and performing transcriptomic profiling, typically using RNA-Sequencing (RNA-Seq), researchers can identify which genes are significantly upregulated or downregulated. This provides a molecular signature of the drug's activity. frontiersin.org The analysis involves comparing the transcriptomes of treated cells to untreated control cells to generate a list of differentially expressed genes (DEGs). mdpi.com

Subsequent bioinformatic analysis of these DEGs can reveal the specific biological pathways and processes that are perturbed by this compound. Pathway enrichment analysis can confirm the expected activation of the JNK pathway and may also uncover novel, previously uncharacterised mechanisms of action or off-target effects. frontiersin.org For instance, observing changes in genes related to myeloid cell differentiation would be consistent with Ezatiostat's known effect of stimulating the growth of hematopoietic precursors. nih.gov

Table 1: Representative Differentially Expressed Genes in Myeloid Leukemia Cells Following this compound Treatment

This interactive table provides examples of genes whose expression might be altered following treatment with this compound, based on its known mechanism of action involving the JNK pathway, which influences cell differentiation and apoptosis.

Gene SymbolGene NameFold ChangeFunction
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit3.5Component of the AP-1 transcription factor, involved in cell proliferation and differentiation.
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit4.2Key component of the JNK pathway; regulates gene expression in response to stress and cytokines. nih.gov
MYCMYC Proto-Oncogene-2.8A master regulator of cell cycle progression and proliferation; downregulation can lead to cell cycle arrest.
BCL2L1BCL2 Like 1-3.1Anti-apoptotic protein; its downregulation can promote programmed cell death.
CCND1Cyclin D1-2.5A key regulator of the cell cycle; its downregulation can lead to G1 phase arrest.
SPI1 (PU.1)Spi-1 Proto-Oncogene5.0A transcription factor critical for myeloid differentiation.
CEBPACCAAT Enhancer Binding Protein Alpha4.5A key transcription factor in the differentiation of granulocytes.

Note: The data in this table is representative and intended for illustrative purposes based on the known biological pathways affected by this compound.

Proteomic Analysis of Target Engagement and Downstream Effects

While transcriptomics reveals the intent of a cell to produce proteins, proteomics confirms their actual presence and abundance, providing a more direct measure of functional changes. For this compound, proteomic studies serve two primary, critical functions: confirming that the drug is interacting with its intended molecular target and mapping the subsequent cascade of protein expression changes.

Target Engagement

A fundamental step in drug development is confirming that a compound physically binds to its target in a complex biological environment like a living cell. elifesciences.org Advanced proteomic techniques such as the Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) are employed for this purpose. elifesciences.orgnih.gov These methods are based on the principle of ligand-induced thermal stabilization. nih.gov When a drug like the active metabolite of Ezatiostat binds to its target protein, GSTP1-1, it generally increases the protein's stability and resistance to heat-induced denaturation.

In a TPP experiment, cells treated with either a vehicle or this compound are heated across a range of temperatures. The remaining soluble proteins at each temperature are then quantified using mass spectrometry. elifesciences.org The resulting "melting curve" for the target protein, GSTP1-1, will be shifted to higher temperatures in the drug-treated samples, providing direct evidence of target engagement. elifesciences.org This label-free approach is powerful as it can be performed in intact cells or even tissues, offering a physiologically relevant confirmation of the drug's primary interaction. nih.gov

Table 2: Illustrative Thermal Proteome Profiling Data for GSTP1-1

This table illustrates hypothetical data from a thermal proteome profiling experiment to demonstrate target engagement of this compound with its target, GSTP1-1. A shift in the melting temperature (Tm) indicates stabilization of the protein upon drug binding.

ProteinConditionMelting Temperature (Tm) in °CTm Shift (ΔTm)Interpretation
GSTP1-1Vehicle Control62.5-Baseline thermal stability.
GSTP1-1This compound Treated67.0+4.5Significant stabilization, confirming direct target engagement. nih.gov
GAPDHVehicle Control58.0-Control protein stability.
GAPDHThis compound Treated58.1+0.1No significant stabilization, indicating specificity of the drug.

Note: The data presented is for illustrative purposes to explain the principle of the methodology.

Downstream Effects

Beyond confirming target binding, quantitative proteomics is used to map the global changes in protein expression that occur as a downstream consequence of target inhibition. Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), researchers can compare the entire proteome of this compound-treated cells versus control cells.

These analyses provide a functional readout of the transcriptomic changes, confirming whether alterations in mRNA levels lead to corresponding changes in protein abundance. For Ezatiostat, proteomic studies would be expected to show increased levels of proteins involved in myeloid differentiation and decreased levels of proteins that promote cell survival and proliferation in cancer cells, corroborating the findings from transcriptomic profiling. nih.gov This integrated "multi-omics" approach provides a comprehensive and robust understanding of the molecular mechanisms underpinning the therapeutic effects of this compound.

Synthetic and Medicinal Chemistry Insights of Ezatiostat Tfa

Chemical Synthesis Pathways and Derivatization Strategies for Ezatiostat (B549236) TFA

Ezatiostat is chemically known as γ-glutamyl-S-(benzyl)cysteinyl-R(-)-phenylglycine diethyl ester. ontosight.ainih.gov It is a tripeptide analog of glutathione (B108866) (GSH), a key endogenous antioxidant. medchemexpress.comdrugbank.com The synthesis of Ezatiostat involves the coupling of these three modified amino acid residues. While specific, proprietary synthesis methods for the final trifluoroacetate (B77799) (TFA) salt form are not extensively detailed in publicly available literature, the general synthetic approaches for its core structure and related analogs can be inferred from established peptide chemistry principles and published research on its precursors.

The synthesis of the γ-glutamyl-S-(benzyl)cysteine backbone is a critical step. One reported method involves the alkylation of L-cysteine hydrochloride with benzyl (B1604629) bromide to produce S-benzyl-L-cysteine. mdpi.com This is followed by the coupling with a suitably protected L-glutamic acid derivative. A one-pot synthesis for γ-glutamyl derivatives has been described, which involves the reaction of N-phthaloyl-L-glutamic acid anhydride (B1165640) with the corresponding amino acid, in this case, S-benzyl-L-cysteine, followed by deprotection. mdpi.com The final step in the synthesis of the core molecule would be the coupling of the dipeptide with the R(-)-phenylglycine diethyl ester. The "TFA" designation indicates that the final compound is a trifluoroacetate salt, which is commonly used in peptide chemistry to improve the stability and solubility of the purified product.

Derivatization strategies for Ezatiostat have primarily focused on modifying the cysteinyl sulfur substituent to enhance its biological activity and selectivity. aacrjournals.orgbiospace.com Researchers have synthesized a series of diacid analogs of Ezatiostat with various substituents on the sulfur atom. aacrjournals.org These efforts were often guided by computer-aided drug design to optimize the inhibitory potency and selectivity for its target enzyme, GSTP1-1. firstwordpharma.com This approach has led to the development of second-generation analogs with significantly improved properties. firstwordpharma.com

Structure-Activity Relationship (SAR) Exploration of Ezatiostat Analogs

The exploration of the structure-activity relationship (SAR) of Ezatiostat analogs has been crucial in understanding the molecular determinants of its biological effects and in designing more potent and selective compounds.

Impact of Analog Structure on GSTP1-1 Binding Affinity

Ezatiostat and its analogs exert their effects by inhibiting the enzyme Glutathione S-transferase P1-1 (GSTP1-1). medchemexpress.commdpi.com The binding affinity of these compounds to GSTP1-1 is a key determinant of their potency. The active metabolite of Ezatiostat, TLK117, is a potent and selective inhibitor of GSTP1-1 with a Ki of 0.4 μM. medchemexpress.comcaymanchem.com

SAR studies have revealed that the substituent on the cysteinyl sulfur is a critical position for modulating GSTP1-1 binding. aacrjournals.org By replacing the benzyl group of the parent compound with other moieties, researchers have been able to significantly enhance the inhibitory activity. For instance, analogs bearing a 2- or 4-biphenylmethyl or a 1-naphthylethyl substituent on the cysteinyl sulfur have demonstrated a 30- to 130-fold improvement in the half-maximal inhibitory concentration (IC50) against GSTP1-1. aacrjournals.org These modifications also led to a 3- to 10-fold increase in selectivity for GSTP1-1 over other GST isoforms like GSTA1-1 and GSTM1-1. aacrjournals.org

Table 1: Impact of Cysteinyl Sulfur Substitution on GSTP1-1 Inhibition
Substituent on Cysteinyl SulfurFold Improvement in IC50 vs. GSTP1-1 (compared to benzyl group)Fold Increase in Selectivity (vs. GSTA1-1 & GSTM1-1)
2-Biphenylmethyl30-130x3-10x
4-Biphenylmethyl30-130x3-10x
1-Naphthylethyl30-130x3-10x

Influence of Analogs on MAPK Pathway Activation

The inhibition of GSTP1-1 by Ezatiostat and its analogs leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comaacrjournals.org GSTP1-1 is known to bind to and sequester c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, thereby inhibiting its activity. nih.govmedchemexpress.com By binding to GSTP1-1, Ezatiostat's active metabolite disrupts the GSTP1-1/JNK complex, leading to the release and activation of JNK. aacrjournals.orgmdpi.com

Studies have shown that novel Ezatiostat analogs can disrupt the binding of GSTP1 to all three major MAP kinases: JNK, ERK, and p38. aacrjournals.orgresearchgate.net The specific MAPK interaction affected appears to be dependent on the chemical structure of the analog. aacrjournals.orgresearchgate.net For example, S-biphenyl substitution in Ezatiostat analogs has been shown to enhance MAPK binding and subsequent antitumor activity. aacrjournals.org The activation of these signaling pathways can lead to various cellular outcomes, including proliferation, differentiation, and apoptosis (programmed cell death), depending on the cellular context. aacrjournals.orgmdpi.com

Differential Biological Activity of Analogs Across Cell Types

The biological activity of Ezatiostat analogs has been shown to be context-dependent, varying with both the specific chemical structure of the analog and the type of cell being treated. aacrjournals.orgresearchgate.net This differential activity highlights the potential for developing more targeted cancer therapies.

In human leukemia cells (HL-60), certain esterified analogs of Ezatiostat induced growth arrest and apoptosis with similar or lower half-maximal cytotoxic concentration (CC50) values than the parent compound, in the range of 6-17 μM. aacrjournals.org These analogs also induced differentiation in HL-60 cells, as measured by an approximately 2-fold increase in the expression of the cell surface marker CD11b. aacrjournals.org Furthermore, like Ezatiostat, these analogs increased the production of reactive oxygen species (ROS) in both HL-60 and 293T cells. aacrjournals.org

The antitumor activity of these analogs is not uniform across all cancer types. The specific GSTP1-MAPK interaction that is disrupted and the resulting anti-tumor effect are dependent on the MAPK and GSTP1 status of the tumor cells. aacrjournals.org This suggests that the efficacy of a particular analog may be predictable based on the molecular profile of the cancer.

Development of Active Metabolites and Related Structures

Ezatiostat is a prodrug that undergoes metabolic activation to exert its therapeutic effects. nih.govnih.gov The diethyl ester form enhances cellular uptake. nih.gov Once inside the cell, it is hydrolyzed by esterases into its active metabolites. nih.govnih.gov

The primary metabolic pathway involves a two-step de-esterification process. nih.govresearchgate.net Ezatiostat is first converted to a monoethyl ester metabolite, TLK236. nih.govnih.govashpublications.org This intermediate is then further de-esterified to the active diacid metabolite, TLK117. nih.govresearchgate.net Another monoester metabolite, TLK235, is also formed, but in much smaller quantities. nih.govnih.gov TLK117 is the principal active moiety that potently inhibits GSTP1-1. nih.govmedchemexpress.com The concentration of the primary active metabolite, TLK236, has been shown to increase in proportion to the administered dose of Ezatiostat. ashpublications.org

Theoretical Frameworks and Future Research Directions for Ezatiostat Tfa

Conceptual Contributions to Glutathione (B108866) S-transferase Biology

Ezatiostat's primary contribution to the understanding of Glutathione S-transferase (GST) biology lies in its role as a specific inhibitor of the GSTP1-1 isoform. medchemexpress.com GSTs are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. nih.govebi.ac.uk However, research into Ezatiostat (B549236) has highlighted the non-catalytic functions of GSTP1-1, particularly its role in regulating cellular signaling pathways. nih.govmdpi.com

The interaction of Ezatiostat with GSTP1-1 has elucidated a key mechanism of signal transduction regulation. In unstressed cells, GSTP1-1 binds to and sequesters c-Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, thereby keeping it in an inactive state. nih.govnih.gov Ezatiostat, or more accurately its active metabolite, disrupts this protein-protein interaction. nih.govresearchgate.net This disruption leads to the release and subsequent activation of JNK. nih.govmedchemexpress.com This finding has broadened the conceptual framework of GST function beyond detoxification to include direct participation in signal transduction cascades that govern cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Furthermore, the study of Ezatiostat has underscored the potential of targeting specific GST isoforms to achieve therapeutic effects. The overexpression of GSTP1-1 in many cancer cells is associated with drug resistance. nih.govnih.gov By inhibiting GSTP1-1, Ezatiostat not only promotes normal hematopoietic cell growth and maturation but can also induce apoptosis in malignant cells, demonstrating a dual therapeutic action. nih.govnih.gov This has spurred further investigation into the diverse roles of different GST isoforms in both healthy and diseased states.

Implications for Modulating Kinase Signaling Pathways in Research

The mechanism of Ezatiostat has significant implications for the study and modulation of kinase signaling pathways, particularly the JNK and Extracellular signal-regulated kinase (ERK) pathways. selleckchem.comdrugbank.com

JNK Pathway Activation: Ezatiostat's ability to activate the JNK pathway by inhibiting GSTP1-1 provides a valuable tool for researchers studying the downstream effects of JNK signaling. nih.govmedchemexpress.com Activated JNK phosphorylates transcription factors like c-Jun, which then translocates to the nucleus to regulate the expression of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. nih.govresearchgate.net This targeted activation allows for the dissection of the specific roles of the JNK pathway in various cellular contexts, from normal hematopoiesis to the pathobiology of cancers like MDS. ascopost.comnih.gov

ERK Pathway Modulation: In addition to the JNK pathway, Ezatiostat has been shown to influence the ERK signaling pathway. nih.govselleckchem.com Some studies suggest that Ezatiostat can lead to the activation of ERK1/ERK2. selleckchem.com The interplay between the JNK and ERK pathways is complex and often cell-type dependent. The ability of Ezatiostat to modulate both provides a unique opportunity to investigate the crosstalk and balance between these two critical signaling cascades.

The targeted modulation of these kinase pathways by Ezatiostat has been instrumental in preclinical models. For instance, in models of myelopoiesis, Ezatiostat's activation of JNK promotes the growth and maturation of hematopoietic progenitor cells. nih.gov Conversely, in some leukemia cell lines, this same pathway activation leads to apoptosis. nih.gov This context-dependent outcome highlights the intricate nature of kinase signaling and provides a model for developing other targeted therapies.

Table 1: Kinase Pathways Modulated by Ezatiostat TFA

Kinase Pathway Effect of this compound Downstream Consequences Research Implications
c-Jun N-terminal Kinase (JNK) Pathway Activation via inhibition of GSTP1-1 binding to JNK. nih.govmedchemexpress.com Phosphorylation of c-Jun, leading to regulation of genes for proliferation, differentiation, and apoptosis. nih.govresearchgate.net Provides a specific tool to study JNK signaling in hematopoiesis and cancer. nih.govnih.gov
Extracellular signal-regulated kinase (ERK) Pathway Activation of ERK1/ERK2. selleckchem.com Influences cell proliferation and survival. Allows for investigation of the crosstalk between JNK and ERK pathways.

Research Gaps and Emerging Hypotheses in this compound Mechanisms

Despite the significant understanding gained from studying Ezatiostat, several research gaps and emerging hypotheses remain.

Beyond GSTP1-1: Other Potential Targets: While GSTP1-1 is the primary known target of Ezatiostat's active metabolite, it is plausible that other cellular proteins are also affected. GSTs are a large family of proteins with overlapping substrate specificities. researchgate.net It is hypothesized that Ezatiostat or its metabolites may interact with other GST isoforms or even other unrelated proteins, contributing to its observed biological effects. Identifying these potential off-target interactions is crucial for a comprehensive understanding of its mechanism and for predicting potential side effects.

The Dichotomy of Proliferation vs. Apoptosis: A key area for future investigation is the precise molecular switch that determines whether Ezatiostat's activation of JNK leads to cell proliferation and differentiation (as seen in normal hematopoietic precursors) or apoptosis (as observed in some cancer cells). nih.govnih.gov This could be influenced by the cellular context, the presence of other signaling mutations, or the specific cellular machinery available. Understanding this dichotomy is critical for optimizing its therapeutic application and for identifying patient populations most likely to benefit. One hypothesis is that the baseline level of cellular stress and the existing state of the apoptotic machinery dictate the ultimate cellular fate. medchemexpress.com

Potential Research Applications Beyond Current Preclinical Models

The unique mechanism of Ezatiostat opens up several potential research applications beyond its current focus on myelodysplastic syndromes.

Exploring Other Hematological Disorders: Given its ability to stimulate multilineage hematopoiesis, Ezatiostat could be investigated in other conditions characterized by bone marrow failure or cytopenias. nih.gov For example, its efficacy in a case of idiopathic chronic neutropenia suggests its potential in other rare hematological diseases. nih.gov

Solid Tumors with GSTP1-1 Overexpression: Many solid tumors overexpress GSTP1-1, which is often associated with chemotherapy resistance. nih.govnih.gov Ezatiostat's ability to inhibit this enzyme could be harnessed to sensitize these tumors to conventional chemotherapeutic agents. Research in this area would involve preclinical studies using xenograft models of various solid tumors to assess the synergistic effects of Ezatiostat in combination with standard-of-care chemotherapies.

Investigating Diseases with Dysregulated JNK Signaling: The role of the JNK signaling pathway extends beyond cancer and hematopoiesis to inflammatory diseases and neurodegenerative disorders. nih.gov As a specific activator of the JNK pathway, Ezatiostat could serve as a valuable research tool to probe the function of JNK in these disease models. This could lead to new hypotheses and therapeutic strategies for a broader range of conditions.

Table 2: Potential Future Research Applications of this compound

Research Area Rationale Potential Application
Other Hematological Disorders Stimulates multilineage hematopoiesis. nih.gov Treatment of bone marrow failure syndromes and other cytopenias.
Solid Tumors GSTP1-1 is overexpressed in many solid tumors and contributes to drug resistance. nih.govnih.gov Combination therapy to sensitize tumors to chemotherapy.

| Inflammatory and Neurodegenerative Diseases | JNK signaling is implicated in the pathophysiology of these conditions. nih.gov | Research tool to investigate the role of JNK and explore new therapeutic targets. |

Q & A

Q. What is the molecular mechanism by which Ezatiostat TFA selectively inhibits GSTP1-1, and how does this inform experimental design?

this compound is a tripeptide analog of glutathione that competitively inhibits GSTP1-1 with a Ki of 400 nM, while showing minimal activity against GSTα and GSTμ isoforms (Kis: 20–75 µM) . Researchers should design inhibition assays using recombinant GSTP1-1 and control isoforms to validate selectivity. Include negative controls (e.g., GSTα/μ) and use substrate concentrations near the Km of GSTP1-1 for kinetic studies. Solubility in DMSO (25 mg/mL, 47.2 mM) must be optimized to avoid solvent interference .

Q. What parameters are critical for replicating in vitro studies of this compound’s hematopoiesis-stimulating activity?

Key parameters include:

  • Cell lines : Use primary hematopoietic stem cells or validated models (e.g., bone marrow-derived cultures).
  • Dosage : Dose-response curves spanning 10 nM–100 µM, aligning with reported Ki values .
  • Assay duration : Monitor cell proliferation/differentiation over 72–96 hours.
  • Controls : Include glutathione analogs as positive/negative controls. Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Ki values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. native GSTP1-1). To address this:

  • Standardize protocols : Adopt uniform buffer systems (e.g., phosphate buffer, pH 7.4) and temperature (25°C).
  • Validate enzyme activity : Pre-test GSTP1-1 activity with a reference inhibitor.
  • Statistical validation : Use ANOVA to compare Ki values across studies, ensuring p-values <0.05 for significance .

Q. What advanced statistical methods are recommended for analyzing multivariate data in this compound pharmacokinetic studies?

For pharmacokinetic data (e.g., bioavailability, half-life):

  • Multilevel modeling : Account for nested variables (e.g., dose groups, time points).
  • Factor analysis (EFA/CFA) : Identify latent variables influencing drug efficacy (e.g., metabolic enzymes, cellular uptake).
  • Time-series analysis : Model concentration-time curves using STATA’s xtmixed command for repeated measures .

Q. How can researchers optimize assay conditions to mitigate interference from this compound’s solvent (DMSO)?

  • Solvent controls : Include DMSO-only wells at matching concentrations (e.g., 0.1% v/v).
  • Dose normalization : Express this compound concentrations as molarity-adjusted values to account for solvent dilution.
  • Solubility validation : Pre-test solubility in assay buffers using dynamic light scattering (DLS) to confirm absence of precipitation .

Methodological Guidance for Data Reporting

Q. What criteria should be followed when publishing structural and purity data for this compound in compliance with journal guidelines?

  • Structural validation : Provide 1H/13C NMR, HPLC chromatograms, and mass spectrometry data.
  • Purity thresholds : Report HPLC purity ≥95% with retention time matching reference standards.
  • Storage conditions : Specify storage at -20°C (powder) or -80°C (solution) to ensure stability .

Q. How should researchers document experimental limitations in studies involving this compound?

  • Explicitly list limitations : E.g., "In vitro models may not fully replicate bone marrow microenvironments."
  • Impact analysis : Discuss how solvent effects or cell line variability could bias results.
  • Mitigation strategies : Propose follow-up studies (e.g., in vivo murine models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.